molecular formula C35H33FN6O4S2 B11457455 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B11457455
M. Wt: 684.8 g/mol
InChI Key: INVFAHDOPQILDN-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3,5-DIMETHOXYBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3,5-DIMETHOXYBENZAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and thiophene groups. Subsequent steps involve the formation of the triazole ring and the attachment of the dimethoxybenzamide moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, exploring new synthetic methodologies, and developing novel materials.

    Biology: Its potential biological activity can be investigated for applications in drug discovery, particularly as a lead compound for developing new pharmaceuticals.

    Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for therapeutic development.

    Industry: Its chemical stability and reactivity can be harnessed for applications in materials science, such as the development of advanced polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Alternatively, it might interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Uniqueness: N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3,5-DIMETHOXYBENZAMIDE stands out due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C35H33FN6O4S2

Molecular Weight

684.8 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C35H33FN6O4S2/c1-45-27-17-25(18-28(19-27)46-2)34(44)37-21-32-38-39-35(41(32)15-14-23-7-4-3-5-8-23)48-22-33(43)42-30(24-10-12-26(36)13-11-24)20-29(40-42)31-9-6-16-47-31/h3-13,16-19,30H,14-15,20-22H2,1-2H3,(H,37,44)

InChI Key

INVFAHDOPQILDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F)OC

Origin of Product

United States

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